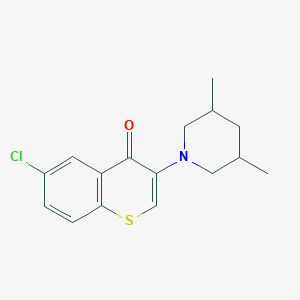
6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one, commonly referred to as CDPT-1, is an organic compound belonging to the class of thiochromenones. It is a yellow-orange solid that is soluble in organic solvents and has a molecular formula of C12H17ClN2OS. CDPT-1 is of particular interest to scientists due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
CDPT-1 has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, CDPT-1 has been studied for its potential anti-inflammatory, anti-cancer, and anti-fungal properties. In agrochemicals, CDPT-1 has been studied as a potential pesticide and herbicide. In materials science, CDPT-1 has been studied as a potential polymerization catalyst and as a component of organic solar cells.
Mecanismo De Acción
The exact mechanism of action of CDPT-1 is not yet fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. It is also believed that its anti-cancer properties are due to its ability to induce apoptosis and inhibit the growth of tumor cells. Its anti-fungal properties are thought to be due to its ability to inhibit the growth of fungal cells.
Biochemical and Physiological Effects
CDPT-1 has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis, inhibit the growth of tumor cells, and inhibit the growth of fungal cells. It has also been found to have antioxidant properties, and to inhibit the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using CDPT-1 in laboratory experiments are its low cost, easy availability, and low toxicity. In addition, its potential applications in pharmaceuticals, agrochemicals, and materials science make it an attractive choice for research. However, its exact mechanism of action is still not fully understood, and further research is needed to determine its full potential.
Direcciones Futuras
Future research on CDPT-1 should focus on further elucidating its mechanism of action and determining its full potential for use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research should be conducted to investigate its potential for use in other areas such as biotechnology, cosmetics, and food science. Furthermore, research should be conducted to investigate the possible side effects of CDPT-1, as well as its potential for toxicity. Finally, research should be conducted to investigate the potential for CDPT-1 to interact with other compounds and drugs.
Métodos De Síntesis
CDPT-1 is synthesized through a two-step reaction involving the condensation of 3,5-dimethylpiperidine-1-carboxaldehyde and 4-chlorothiochromene. In the first step, the aldehyde is reacted with 4-chlorothiochromene in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an intermediate compound. In the second step, the intermediate compound is treated with a base, such as potassium hydroxide, to yield CDPT-1.
Propiedades
IUPAC Name |
6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMNCXFFLMXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B6520307.png)
![3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B6520312.png)
![2-bromo-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B6520321.png)
![N'-(3-fluoro-4-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520336.png)
![N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide](/img/structure/B6520343.png)
![3-(4-bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6520346.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6520354.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6520359.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6520361.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6520368.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6520373.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide](/img/structure/B6520389.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6520391.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide](/img/structure/B6520400.png)